molecular formula C32H27N5O7 B580609 2-Amino-9-[(2,3,5-tri-o-benzoyl-2-c-methyl-beta-d-ribofuranosyl)]-9h-purine CAS No. 1345969-99-4

2-Amino-9-[(2,3,5-tri-o-benzoyl-2-c-methyl-beta-d-ribofuranosyl)]-9h-purine

Cat. No.: B580609
CAS No.: 1345969-99-4
M. Wt: 593.596
InChI Key: GXGGEVLLHVPIBG-XCOQKUFESA-N
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Description

2-Amino-9-[(2,3,5-tri-o-benzoyl-2-c-methyl-beta-d-ribofuranosyl)]-9h-purine is a highly efficacious antineoplastic agent with remarkable anti-tumor activity against a range of malignancies, including malignant myeloma and leukemia. This compound is known for its ability to inhibit RNA synthesis and modulate DNA repair mechanisms, making it a valuable tool in cancer research and treatment.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-9-[(2,3,5-tri-o-benzoyl-2-c-methyl-beta-d-ribofuranosyl)]-9h-purine involves multiple steps, starting with the protection of ribofuranosyl groups using benzoyl chloride. The key steps include:

    Protection of Ribofuranosyl Groups: The ribofuranosyl groups are protected using benzoyl chloride in the presence of a base such as pyridine.

    Formation of the Purine Ring: The protected ribofuranosyl intermediate is then reacted with 2-amino-9H-purine under acidic conditions to form the desired compound.

    Purification: The final product is purified using column chromatography to achieve high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Large-Scale Protection: Using industrial-grade benzoyl chloride and pyridine for the protection step.

    Automated Reaction Systems: Employing automated reaction systems to ensure consistent reaction conditions and high yield.

    High-Performance Liquid Chromatography (HPLC): Utilizing HPLC for the purification of the final product to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-Amino-9-[(2,3,5-tri-o-benzoyl-2-c-methyl-beta-d-ribofuranosyl)]-9h-purine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the benzoyl-protected ribofuranosyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxidized purine derivatives.

    Reduction: Formation of reduced purine derivatives.

    Substitution: Formation of substituted purine derivatives with various functional groups.

Scientific Research Applications

2-Amino-9-[(2,3,5-tri-o-benzoyl-2-c-methyl-beta-d-ribofuranosyl)]-9h-purine has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its role in inhibiting RNA synthesis and modulating DNA repair mechanisms.

    Medicine: Investigated for its anti-tumor activity and potential use in cancer therapy.

    Industry: Utilized in the production of pharmaceuticals and as a research tool in drug development.

Mechanism of Action

The mechanism of action of 2-Amino-9-[(2,3,5-tri-o-benzoyl-2-c-methyl-beta-d-ribofuranosyl)]-9h-purine involves:

    Inhibition of RNA Synthesis: The compound inhibits RNA polymerase, leading to a decrease in RNA synthesis.

    Modulation of DNA Repair: It interferes with DNA repair mechanisms, preventing the repair of damaged DNA in cancer cells.

    Molecular Targets: The primary targets are RNA polymerase and DNA repair enzymes.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-9H-purine: A simpler analog with similar anti-tumor activity.

    2-Amino-6-chloropurine: Another purine derivative with anti-tumor properties.

    2-Amino-9-[(2,3,5-tri-o-benzoyl-beta-d-ribofuranosyl)]-9h-purine: A closely related compound with slight structural differences.

Uniqueness

2-Amino-9-[(2,3,5-tri-o-benzoyl-2-c-methyl-beta-d-ribofuranosyl)]-9h-purine is unique due to its:

    Enhanced Stability: The benzoyl protection provides enhanced stability compared to other purine derivatives.

    Specificity: It has a higher specificity for RNA polymerase and DNA repair enzymes, making it more effective in inhibiting tumor growth.

Properties

IUPAC Name

[(2R,3R,4R,5R)-5-(2-aminopurin-9-yl)-3,4-dibenzoyloxy-4-methyloxolan-2-yl]methyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H27N5O7/c1-32(44-29(40)22-15-9-4-10-16-22)25(43-28(39)21-13-7-3-8-14-21)24(18-41-27(38)20-11-5-2-6-12-20)42-30(32)37-19-35-23-17-34-31(33)36-26(23)37/h2-17,19,24-25,30H,18H2,1H3,(H2,33,34,36)/t24-,25-,30-,32-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXGGEVLLHVPIBG-XCOQKUFESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C(OC1N2C=NC3=CN=C(N=C32)N)COC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1([C@@H]([C@H](O[C@H]1N2C=NC3=CN=C(N=C32)N)COC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H27N5O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

593.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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